molecular formula C14H17NO4S B2848209 5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2034456-78-3

5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B2848209
CAS No.: 2034456-78-3
M. Wt: 295.35
InChI Key: AJHPNMYZPSPHLY-UHFFFAOYSA-N
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Description

5-[2-(Benzyloxy)acetyl]-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a bicyclic sulfur- and nitrogen-containing heterocycle functionalized with a benzyloxyacetyl substituent. The core structure features a strained [2.2.1] bicyclic framework, a dione moiety, and a thia-aza ring system.

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-14(9-19-8-11-4-2-1-3-5-11)15-7-13-6-12(15)10-20(13,17)18/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPNMYZPSPHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves multiple steps. One common method starts with the preparation of the benzyloxy group, followed by the formation of the bicyclic thiazolidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or in studying enzyme interactions.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with specific molecular targets. The benzyloxy group and the bicyclic thiazolidine ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

a. 5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
  • Substituent : 2-[3-(Trifluoromethyl)phenyl]acetyl (electron-withdrawing -CF₃ group).
  • Commercial availability at high purity (up to 100 mg, priced at $372.0) suggests its utility in targeted research .
b. 2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione Hydrochloride
  • Substituent : Hydrochloride salt.
  • Key Differences :
    • The salt form improves aqueous solubility and stability, facilitating its use in polar reaction media.
    • Acts as a versatile building block for heterocyclic synthesis due to its bicyclic scaffold and reactive dione group .
c. Unsubstituted Parent Compound
  • Serves as a foundational scaffold for synthesizing substituted analogs like the target compound .

Positional Isomers: 1-Aza vs. 5-Aza Derivatives

2λ⁶-thia-1-azabicyclo[2.2.1]heptane-2,2-dione
  • Key Differences: Nitrogen atom at position 1 instead of 5 alters electronic distribution and hydrogen-bonding capacity. Molecular formula: C₅H₉NO₂S (vs. C₅H₉NO₂S for the 5-aza parent compound), with distinct dipole moments and reactivity patterns. Potential applications in asymmetric catalysis or as a ligand due to altered stereoelectronic properties .

Bicyclic Frameworks: [2.2.1] vs. [2.2.0] Systems

2-Azabicyclo[2.2.0]hexanes
  • Key Differences :
    • Smaller [2.2.0] system exhibits higher ring strain, influencing thermal stability and reactivity.
    • Synthesized via photochemical [2+2] cycloadditions or thermal [4+2] reactions, contrasting with the [2.2.1] system’s synthetic routes (e.g., cyclocondensation or nucleophilic substitution) .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton/carbon environments, confirming bicyclic geometry and substituent positions. Aromatic protons from the benzyl group appear at δ 7.2–7.4 ppm, while the dione sulfone resonates near δ 3.5–4.0 ppm .
  • Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]⁺ peak at m/z 347.2) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects C=O (dione, ~1750 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches .
    Advanced Tip : X-ray crystallography resolves stereochemical ambiguities, though crystal growth may require slow evaporation from polar aprotic solvents .

How can reaction yields be optimized during the synthesis of the bicyclic core?

Q. Advanced

  • Catalyst Selection : Rhodium-catalyzed enantioselective desymmetrization (e.g., using (R,S)-t-Bu-Josiphos) improves stereochemical control in bicyclic intermediates, as demonstrated in related systems .
  • Solvent Optimization : Polar solvents (e.g., THF/water mixtures) enhance solubility of hydrophilic intermediates, while non-polar solvents stabilize hydrophobic moieties .
  • Temperature Gradients : Gradual heating (e.g., reflux in AcOH for cyclization) minimizes decomposition. For oxidation steps, low temperatures (0–5°C) prevent over-oxidation .

What computational tools predict the biological activity of this compound?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes with sulfur-binding pockets). The dione group may act as a hydrogen bond acceptor .
  • QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., benzyloxy bulkiness) with activity. Use descriptors like logP and polar surface area .
  • DFT Calculations : Assess electronic properties (e.g., sulfone’s electron-withdrawing effect) to predict reactivity in biological systems .

How are stereochemical challenges addressed during synthesis?

Q. Advanced

  • Chiral Auxiliaries : Temporary chiral groups (e.g., tert-butyl carbamates) enforce desired configurations, later removed via hydrolysis .
  • Enantioselective Catalysis : Rhodium or palladium catalysts with chiral ligands (e.g., BINAP) yield enantiomerically pure intermediates, critical for bioactive derivatives .
  • Chromatographic Resolution : Chiral HPLC separates diastereomers, though this adds steps and reduces yields .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Derivatization : Synthesize analogs (e.g., replacing benzyloxy with methoxy or halides) and compare bioactivity. outlines thiazolidinone derivatization methods applicable here .
  • Biological Assays : Test inhibitory activity against bacterial enzymes (e.g., penicillin-binding proteins) given structural similarity to β-lactam antibiotics .
  • Pharmacokinetic Profiling : Measure logD (octanol/water distribution) to assess membrane permeability, leveraging the compound’s moderate polarity .

How does the sulfone group influence reactivity and stability?

Basic
The 2,2-dione (sulfone) group:

  • Enhances Electrophilicity : Activates adjacent carbons for nucleophilic attack, useful in further functionalization .
  • Improves Stability : Sulfone’s strong electron-withdrawing nature reduces susceptibility to enzymatic degradation compared to thioether analogs .
    Methodological Note : Monitor sulfone stability under acidic/basic conditions via HPLC to avoid decomposition during storage .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification Complexity : Column chromatography is impractical at scale; switch to recrystallization or distillation for intermediates .
  • Byproduct Management : Optimize stoichiometry to minimize side reactions (e.g., over-acetylation). Use in-situ IR to monitor reaction progress .
  • Regioselectivity : Protecting groups (e.g., tert-butyl esters) direct reactions to specific sites, reducing unwanted regioisomers .

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